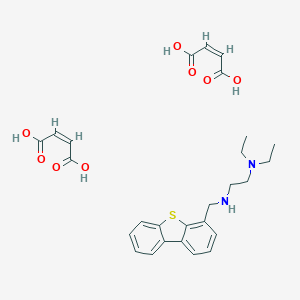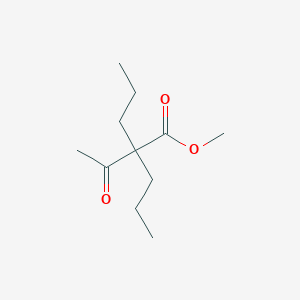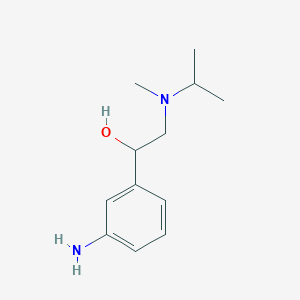
alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol, commonly known as Fenetylline, is a synthetic drug that belongs to the amphetamine class of drugs. It was first synthesized in the 1960s and was used as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its potential for abuse, it was later classified as a controlled substance and is now illegal in many countries.
Wirkmechanismus
Fenetylline works by increasing the levels of dopamine and norepinephrine in the brain, which leads to increased alertness, attention, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects on the brain.
Biochemische Und Physiologische Effekte
Fenetylline has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids from the liver, providing the body with energy. In addition, it has been found to increase the levels of certain hormones such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
Fenetylline has been used in laboratory experiments to investigate its effects on the central nervous system. Its stimulant properties make it useful for studying the effects of dopamine and norepinephrine on the brain. However, its potential for abuse and addiction make it a risky substance to work with.
Zukünftige Richtungen
There are several possible future directions for research on Fenetylline. One area of interest is its potential as a treatment for cognitive disorders such as alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol and Alzheimer's disease. Another area of research could focus on its effects on the immune system and its potential as an immunomodulatory agent. Further studies could also investigate the long-term effects of Fenetylline use on the brain and body.
Synthesemethoden
The synthesis of Fenetylline involves the condensation of m-aminoacetophenone with N-isopropyl-N-methyl-2-aminoethanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain Fenetylline in its pure form.
Wissenschaftliche Forschungsanwendungen
Fenetylline has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that it has a stimulant effect on the brain, increasing the release of neurotransmitters such as dopamine and norepinephrine. It has also been found to improve cognitive function and memory retention in animal models.
Eigenschaften
CAS-Nummer |
105838-76-4 |
|---|---|
Produktname |
alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol |
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-2-[methyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)14(3)8-12(15)10-5-4-6-11(13)7-10/h4-7,9,12,15H,8,13H2,1-3H3 |
InChI-Schlüssel |
XODLLHICFNHZSZ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CC(C1=CC(=CC=C1)N)O |
Kanonische SMILES |
CC(C)N(C)CC(C1=CC(=CC=C1)N)O |
Synonyme |
1-(3-aminophenyl)-2-(methyl-propan-2-yl-amino)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



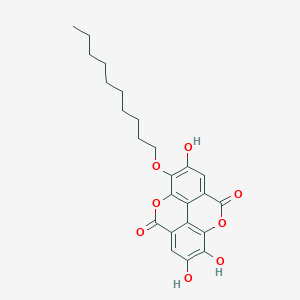
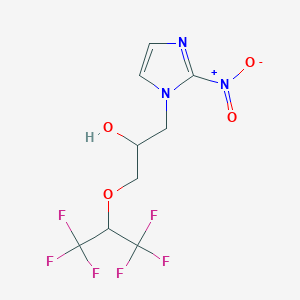
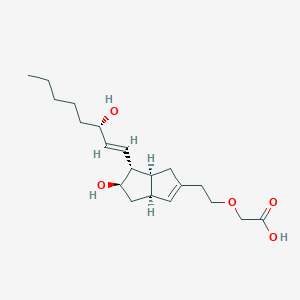
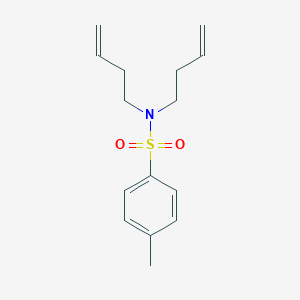

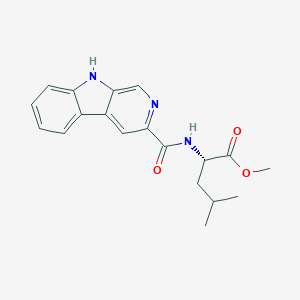
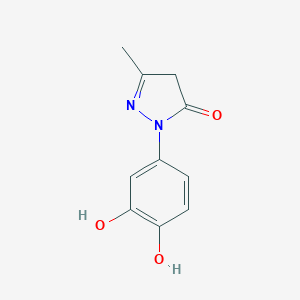
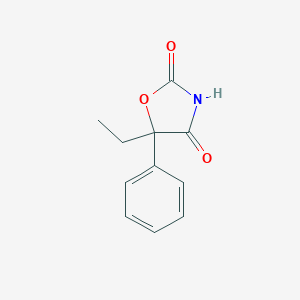
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
